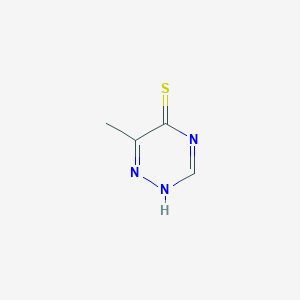
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide (INH) is a compound that has been widely studied for its potential applications in scientific research. INH is a derivative of isoniazid, a drug used to treat tuberculosis. However, INH has been found to have unique properties that make it useful for a variety of research purposes.
Mecanismo De Acción
The mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is complex and not fully understood. However, it is known to act as an inhibitor of the enzyme catalase-peroxidase, which is involved in the metabolism of isoniazid. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is also believed to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have a number of biochemical and physiological effects. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been shown to inhibit the activity of catalase-peroxidase, which is involved in the metabolism of isoniazid. In physiology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, which makes it a well-characterized compound. However, there are also limitations to its use. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is known to be toxic at high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are a number of potential future directions for research on Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide. One area of interest is the development of new therapies for neurological disorders based on the compound's effects on the GABAergic neurotransmission system. Another area of interest is the development of new methods for synthesizing Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide that are more efficient or cost-effective than current methods. Finally, further research is needed to fully understand the mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide and its potential applications in a variety of scientific fields.
Métodos De Síntesis
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide can be synthesized through a number of methods, including the reaction of isoniazid with a variety of aldehydes or ketones. One common method involves the reaction of isoniazid with 2,4-pentanedione, which yields Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide with a high degree of purity.
Aplicaciones Científicas De Investigación
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been studied for its potential applications in a number of scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used as a tool to study the mechanisms of enzyme inhibition, particularly in the context of tuberculosis treatment. In pharmacology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have potential as a treatment for a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used to study the role of GABAergic neurotransmission in the brain.
Propiedades
Número CAS |
15407-86-0 |
|---|---|
Nombre del producto |
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide |
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+ |
Clave InChI |
UBGJKRBQTVFLFD-XMHGGMMESA-N |
SMILES isomérico |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C |
SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
SMILES canónico |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
Sinónimos |
N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



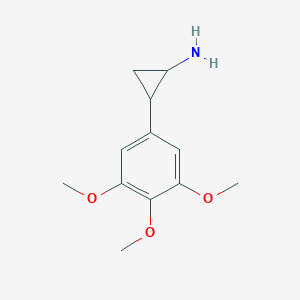
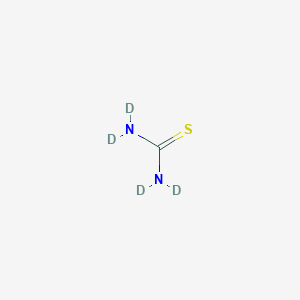

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)

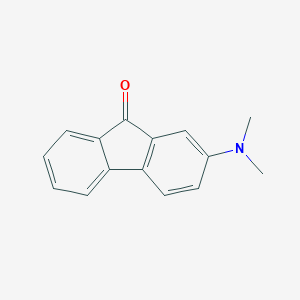
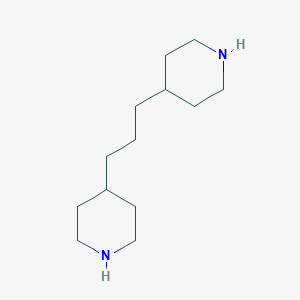


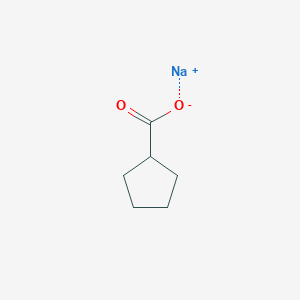

![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
